molecular formula C27H20N2O B13129492 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline

4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline

Cat. No.: B13129492
M. Wt: 388.5 g/mol
InChI Key: XICSCIQWKDOMJX-LVZFUZTISA-N
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Description

4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline is an organic compound designed for advanced materials research, particularly in the field of organic electronics. This molecule belongs to a class of donor–acceptor (D–A) systems where the triphenylamine (specifically, the N,N-diphenylaniline) moiety typically acts as an electron donor, and the benzo[d]oxazole unit functions as an electron acceptor . Molecules with this architecture are engineered to exhibit intramolecular charge transfer (ICT), which is a fundamental property for developing functional photophysical characteristics. The primary research value of this compound lies in its application as a building block for organic light-emitting diodes (OLEDs). Benzo[d]oxazole derivatives are recognized for their role in creating effective materials with useful electronic properties . OLED technology has become the mainstream for high-quality displays in smartphones, televisions, and other devices and is an emerging technology for solid-state lighting . Within this context, compounds like 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline are investigated as potential emitters or charge-transport materials, contributing to the development of more efficient and longer-lasting blue-emitting devices, which remain a key challenge in the field . The extended conjugated system, facilitated by the vinyl linkage, promotes favorable electronic communication between the donor and acceptor groups, which can be fine-tuned to achieve desired emission colors and charge mobility. This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C27H20N2O

Molecular Weight

388.5 g/mol

IUPAC Name

4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H20N2O/c1-3-9-22(10-4-1)29(23-11-5-2-6-12-23)24-18-15-21(16-19-24)17-20-27-28-25-13-7-8-14-26(25)30-27/h1-20H/b20-17+

InChI Key

XICSCIQWKDOMJX-LVZFUZTISA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Diphenylamino)benzaldehyde

  • Reagents & Conditions:
    • Phosphorus oxychloride (POCl3) is slowly added to dimethylformamide (DMF) at 0 °C.
    • Triphenylamine is then introduced into this mixture.
    • The reaction mixture is refluxed for 10 hours.
  • Workup:
    • After reflux, dichloromethane (CH2Cl2) is removed.
    • The residue is poured into water, precipitating the aldehyde.
    • The yellow solid is collected by suction filtration and recrystallized from ethanol.
  • Yield & Characterization:
    • Yield: 95%
    • Elemental analysis matches theoretical values.
    • ^1H NMR (400 MHz, CDCl3) shows characteristic aromatic and aldehyde proton peaks confirming structure.

Synthesis of BVDP via Condensation

  • Reagents & Conditions:
    • A suspension of potassium tert-butoxide (t-BuOK) is prepared in tetrahydrofuran (THF) at 0 °C.
    • 2-Methylbenzoxazole is added dropwise to the t-BuOK suspension and stirred for 30 minutes at 0 °C.
    • A THF solution of 4-(diphenylamino)benzaldehyde is then added slowly at 0 °C.
    • The mixture is stirred for 1 hour at 0 °C.
  • Workup:
    • The reaction mixture is poured into water.
    • The yellow solid product is collected by filtration.
    • Purification is performed by column chromatography on silica gel using a dichloromethane/petroleum ether mixture (5:1 v/v).
  • Yield & Characterization:
    • Yield: 86%
    • Elemental analysis consistent with the calculated formula C27H20N2O.
    • ^1H NMR (400 MHz, CDCl3) shows vinyl protons with coupling constants (~16 Hz) indicative of E-configuration, aromatic protons consistent with diphenylaniline and benzoxazole moieties.
    • The product is obtained as a yellow powder.

Reaction Mechanism Insights

  • The reaction proceeds via a base-catalyzed Knoevenagel-type condensation.
  • The strong base (t-BuOK) deprotonates the methyl group adjacent to the benzoxazole nitrogen, generating a nucleophilic carbanion.
  • This carbanion attacks the aldehyde carbon of 4-(diphenylamino)benzaldehyde, followed by elimination of water to form the vinyl linkage.
  • The stereochemistry is predominantly E due to thermodynamic stability, confirmed by ^1H NMR coupling constants (~16 Hz).

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Key Observations
4-(Diphenylamino)benzaldehyde synthesis POCl3 + DMF, then triphenylamine reflux 0 °C to reflux 10 h 95 High purity aldehyde, confirmed by NMR
BVDP condensation t-BuOK + THF, 2-methylbenzoxazole + aldehyde 0 °C 1.5 h total 86 E-isomer formed, purified by chromatography

Additional Research Findings

  • The synthetic route is reproducible and scalable.
  • The reaction tolerates mild conditions and avoids harsh reagents.
  • The final product exhibits good crystallinity and purity, suitable for further application in optoelectronic device fabrication.
  • Alternative bases or solvents have been tested but t-BuOK in THF at low temperature provides optimal yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile

  • Structure : Replaces benzoxazole with benzo[c][1,2,5]thiadiazole.
  • Properties : Exhibits NIR emission (λem ≈ 750 nm) due to stronger electron-withdrawing effects of the thiadiazole group. Used in OLEDs for deep-red/NIR applications.
  • Comparison: The thiadiazole moiety lowers the LUMO energy compared to benzoxazole, red-shifting emission but reducing fluorescence quantum yield (ΦF) due to increased non-radiative decay.

4,7-Di(4-(4-octylthiophen-2-yl)-N,N-diphenylaniline)-benzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (TTB)

  • Structure: Bis-thiadiazole core with dual N,N-diphenylaniline donors.
  • Properties: NIR-II fluorescence (λem = 1000–1300 nm) for noninvasive imaging.
  • Comparison : Extended conjugation in TTB enables deeper tissue penetration but requires bulky substituents (e.g., octylthiophen) for solubility, complicating synthesis.

Radiofluorinated Benzoxazole Derivatives (e.g., [(18)F]24)

  • Structure : 4-(5-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline.
  • Properties : Used as positron emission tomography (PET) probes for β-amyloid plaques in Alzheimer’s disease.

VEGFR-2 Inhibitors (e.g., 8b–8j)

  • Structure : Benzoxazole-thioacetamido-benzamide derivatives (e.g., 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide (8b)).
  • Properties : Anti-angiogenic activity (IC50 = 0.8–3.2 μM against VEGFR-2).

Fluorescence Probes with Heterocyclic Cores

(E)-4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD)

  • Structure : Benzoxazole replaced with benzimidazole.
  • Properties : Far-red emission (λem = 605 nm) with a large Stokes shift (105 nm), used for intracellular pH sensing.
  • Comparison : The benzoxazole analog likely exhibits blue-shifted emission due to oxygen’s higher electronegativity vs. benzimidazole’s nitrogen, altering ICT efficiency.

Mechanistic Insights and Theoretical Studies

  • Electronic Structure : Density functional theory (DFT) calculations (e.g., PBE/def-2-TZVP) suggest that substituents on benzoxazole (e.g., chloro, methyl) modulate HOMO-LUMO gaps, impacting absorption/emission profiles.
  • Solvent Effects : Continuum solvation models (e.g., COSMO) predict redshifted emission in polar solvents due to stabilized excited states.
  • Synthetic Challenges : Palladium catalysts (e.g., Pd(PPh3)4) are critical for vinyl bond formation, but bromo/iodo precursors may require rigorous purification.

Biological Activity

4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, along with relevant case studies and data tables.

The synthesis of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline involves several steps:

  • Formation of Benzoxazole Ring : The reaction begins with 2-aminophenol and benzaldehyde derivatives under acidic conditions.
  • Wittig Reaction : This introduces the vinyl group.
  • Coupling : The final step involves coupling with N,N-diphenylaniline.

The typical reaction conditions include solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Molecular Characteristics

PropertyValue
Molecular FormulaC27H20N2O
Molecular Weight388.5 g/mol
IUPAC Name4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-diphenylaniline
InChIInChI=1S/C27H20N2O/c1-3...
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)...

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death.

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazole derivatives, including our compound of interest. For instance, a study on related compounds showed IC50 values ranging from 0.09 to 157.4 µM across various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3), indicating promising anticancer activity . The mechanism may involve the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .

Case Studies

Case Study 1: Antioxidant Activity

In a comparative study, compounds structurally related to 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline were evaluated for antioxidant activity using DPPH and FRAP assays. The results indicated that some derivatives exhibited IC50 values comparable to ascorbic acid, suggesting strong antioxidant properties .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study on non-cancerous 3T3 fibroblast cell lines revealed that certain active compounds derived from similar structures were non-toxic up to concentrations of 250 µg/mL, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : Disruption of cell membranes and inhibition of metabolic pathways.
  • Anticancer : Induction of apoptosis through ROS generation and interference with cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline?

Methodological Answer: The compound can be synthesized via a condensation reaction between N,N-diphenylaniline derivatives and functionalized benzoxazole precursors. Key steps include:

  • Reagent selection : Use aniline derivatives (e.g., 3-nitroaniline) and benzoxazole intermediates in refluxing methanol or ethanol under acidic conditions (e.g., acetyl chloride) .
  • Purification : Recrystallization with methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzoxazole and diphenylaniline moieties) and vinyl proton coupling patterns (J ≈ 16 Hz for trans-configuration) .
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>98%) and detect byproducts .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 82.3%, H: 4.9%, N: 6.7%) .

Q. What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., weighing) and avoid prolonged exposure to UV light .
  • Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers evaluate the compound’s in vitro biological activity?

Methodological Answer:

  • Cell-based assays : Use murine macrophage (RAW 264.7) or human fibroblast (HFF-1) lines to test anti-inflammatory activity (e.g., IL-6 suppression via ELISA) .
  • Dose-response curves : Apply concentrations from 1 nM to 100 µM and calculate IC50 values .
  • Cytotoxicity : Pair activity assays with MTT or LDH release tests to rule out nonspecific toxicity .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in DMSO or THF (λabs ≈ 350 nm; λem ≈ 450 nm) .
  • Quantum yield calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
  • Solvatochromism studies : Test polarity-dependent shifts in solvents (hexane to DMSO) to infer intramolecular charge transfer .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Adopt a tiered approach:

  • Lab-scale persistence tests : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ > 290 nm) to estimate half-lives .
  • Biotic degradation : Use OECD 301D respirometry with activated sludge to assess microbial mineralization .
  • Modeling : Apply EPI Suite or QSAR to predict bioaccumulation (log Kow) and ecotoxicity (e.g., LC50 for Daphnia magna) .

Q. What mechanistic insights can be gained from studying its degradation pathways?

Methodological Answer:

  • LC-HRMS : Identify transformation products (e.g., hydroxylated or cleaved derivatives) via high-resolution mass spectrometry .
  • Radical trapping : Add scavengers (e.g., tert-butanol for •OH) during photolysis to infer reaction mechanisms .
  • Computational modeling : Use Gaussian or ORCA to simulate transition states and activation energies for proposed pathways .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity)?

Methodological Answer:

  • Replicate studies : Use ≥3 biological replicates and blinded assays to minimize bias .
  • Inter-lab validation : Share samples with collaborating labs to confirm reproducibility .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., diphenylaniline derivatives) to identify trends .

Q. What advanced material science applications are feasible for this compound?

Methodological Answer:

  • OLED fabrication : Test as an emissive layer in multilayer devices (ITO/PEDOT:PSS/compound/TPBi/LiF/Al) .
  • Conductivity studies : Measure charge carrier mobility via space-charge-limited current (SCLC) in thin films .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >250°C) for high-temperature applications .

Q. What safety protocols are critical for handling this compound in research?

Methodological Answer:

  • Hazard assessment : Review SDS for acute toxicity (e.g., LD50 > 500 mg/kg in rats) and skin/eye irritation potential .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
  • Emergency response : Equip labs with eyewash stations and activated carbon spill kits .

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